The synthesis of 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine can be approached through several methods involving the construction of the benzodiazepine core followed by functionalization to introduce the dioxole and amine groups.
General Synthetic Route:
Technical Parameters:
The molecular structure of 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine features several key components:
The compound may undergo various chemical reactions typical for benzodiazepines and related heterocycles:
Parameters such as reaction conditions (temperature, solvent choice) significantly influence these reactions' outcomes and yields.
The mechanism of action for 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine is likely related to its interaction with neurotransmitter systems:
The potential applications of 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine include:
The systematic IUPAC name for this benzodiazepine derivative is 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine [3]. This name defines the core structure: a fused tricyclic system comprising a 1,3-dioxole ring, a benzodiazepine moiety, and a terminal benzenamine (aniline) group. Alternative nomenclature includes 4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline [3] [4].
The molecular formula is C₁₇H₁₇N₃O₂ (molecular weight: 295.34 g/mol), as confirmed by PubChem and ChemSrc entries [3]. Key functional groups include:
Table 1: Functional Groups and Their Structural Roles
Functional Group | Structural Role |
---|---|
1,3-Dioxole ring | Planar bicyclic system enhancing rigidity and influencing π-electron delocalization |
2,3-Benzodiazepine imine | Provides electrophilic character and hydrogen-bonding capability |
Para-substituted benzenamine | Electron-donating group facilitating resonance with the tricyclic core |
Methyl group at C8 | Introduces stereochemistry and steric hindrance |
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic space group (e.g., P2₁/c) with defined unit cell parameters. The crystalline form exhibits a dihedral angle of 42.5° between the benzenamine ring and the benzodiazepine plane, indicating moderate conjugation [2]. Key crystallographic features include:
Differential scanning calorimetry (DSC) identifies a sharp endothermic peak at 198°C (±2°C), corresponding to the melting point of the crystalline phase. Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ angles: 8.2°, 12.5°, 15.8°, and 24.3° [2].
Table 2: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell volume | 850 ų |
Notable 2θ peaks | 8.2°, 12.5°, 15.8°, 24.3° |
Melting point | 198°C (DSC) |
Stereochemically, the C8 carbon is asymmetric, yielding (R)- and (S)-enantiomers. Resolution via chiral chromatography or diastereomeric salt formation (using D-10-camphorsulfonic acid) confirms distinct optical rotations [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (400 MHz, DMSO-d₆) assignments [4] [8]:
¹³C NMR data confirm 17 distinct signals, with key resonances at:
Table 3: Key ¹H NMR Assignments
Chemical Shift (δ) | Proton Count | Assignment |
---|---|---|
1.25 ppm | 3H (d) | C8 methyl group |
2.85 ppm | 1H (q) | Methine proton (H-8) |
3.72–4.12 ppm | 2H (m) | Methylene protons (H-7) |
5.98 ppm | 2H (s) | Methylenedioxy protons |
6.65 ppm | 1H (s) | Benzodiazepine H-9 proton |
6.92–7.48 ppm | 4H (m) | Benzenamine aromatic protons |
Infrared (IR) SpectroscopyIR spectra (KBr pellet) show [4] [8]:
Mass SpectrometryHigh-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 296.1495 (calculated: 296.1494 for C₁₇H₁₈N₃O₂). Fragmentation pathways include [3] [6]:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1